molecular formula C13H13Cl3O B11745691 1-(3,4-dichlorophenyl)cyclohexane-1-carbonyl Chloride

1-(3,4-dichlorophenyl)cyclohexane-1-carbonyl Chloride

Cat. No.: B11745691
M. Wt: 291.6 g/mol
InChI Key: VFVNHSVOKNUVLU-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)cyclohexane-1-carbonyl Chloride is an organic compound that features a cyclohexane ring substituted with a 3,4-dichlorophenyl group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)cyclohexane-1-carbonyl Chloride typically involves the reaction of 1-(3,4-dichlorophenyl)cyclohexane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

1-(3,4-dichlorophenyl)cyclohexane-1-carboxylic acid+SOCl21-(3,4-dichlorophenyl)cyclohexane-1-carbonyl chloride+SO2+HCl\text{1-(3,4-dichlorophenyl)cyclohexane-1-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-(3,4-dichlorophenyl)cyclohexane-1-carboxylic acid+SOCl2​→1-(3,4-dichlorophenyl)cyclohexane-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)cyclohexane-1-carbonyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-(3,4-dichlorophenyl)cyclohexane-1-carboxylic acid and hydrochloric acid.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.

    Hydrolysis: Aqueous conditions, often with a base such as sodium hydroxide (NaOH), facilitate the hydrolysis reaction.

    Reduction: Reducing agents like LiAlH₄ are used under anhydrous conditions to prevent side reactions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

    Alcohols: Formed from reduction.

Scientific Research Applications

1-(3,4-Dichlorophenyl)cyclohexane-1-carbonyl Chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)cyclohexane-1-carbonyl Chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)cyclohexane-1-carboxylic Acid: The parent compound from which the carbonyl chloride derivative is synthesized.

    1-(3,4-Dichlorophenyl)cyclohexane-1-carboxamide: An amide derivative formed from the reaction with an amine.

    1-(3,4-Dichlorophenyl)cyclohexane-1-ol: An alcohol derivative formed from the reduction of the carbonyl chloride group.

Uniqueness

1-(3,4-Dichlorophenyl)cyclohexane-1-carbonyl Chloride is unique due to its high reactivity and versatility as an intermediate in organic synthesis. Its ability to form a wide range of derivatives makes it valuable in various fields, including medicinal chemistry and material science.

Properties

Molecular Formula

C13H13Cl3O

Molecular Weight

291.6 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)cyclohexane-1-carbonyl chloride

InChI

InChI=1S/C13H13Cl3O/c14-10-5-4-9(8-11(10)15)13(12(16)17)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2

InChI Key

VFVNHSVOKNUVLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)Cl

Origin of Product

United States

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